Home > Products > Screening Compounds P128686 > 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide - 922992-28-7

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

Catalog Number: EVT-3129449
CAS Number: 922992-28-7
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Compound Description: 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a compound that was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. [] It was analyzed for its antitumor activity using the MTT assay and its potential interactions with CDK4 protein were investigated through docking studies. []

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]-methanone

Compound Description: This compound, also known as compound I, is an indole benzylamino derivative that acts as a mast cell tryptase inhibitor. [, ] It has been investigated for its potential therapeutic use in treating conditions related to tryptase inhibition. [, ]

N-[2-(1H-Indol-3-yl)ethyl]alkanamide

Compound Description: This compound, denoted as compound 1 (1), serves as a starting material for synthesizing l-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives through a modified Bischler-Napieralski reaction. []

1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound, referred to as chalcone 3, is a starting material used in the synthesis of substituted pyrazole and pyrimidine derivatives, which are then tested for their inhibitory activity against SARS-CoV 3C-like protease. []

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

Compound Description: This series of compounds was synthesized and investigated for their activity as selective, centrally acting serotonin 5-HT2 antagonists. [] Various substituents were introduced at the 1-position of the indole and in the 2- or 6-positions to explore structure-activity relationships. []

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]urea derivatives

Compound Description: This series of compounds, analogous to the 1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, was also prepared and investigated for their activity as selective 5-HT2 antagonists. [] These derivatives feature an open imidazolidinone ring, resulting in a urea moiety. []

N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide

Compound Description: This compound is a key reactant in a palladium-catalyzed tandem reaction with isocyanides to produce aza-heterocyclic amides. [] The reaction proceeds through a 2-(1H-indol-3-yl)ethen-1-imine intermediate, highlighting the close relationship between this starting material and indole derivatives. []

N-phenylethyl- and N-[2-(1H-indol-3-yl)ethyl]ureas

Compound Description: These compounds are used in the synthesis of 1,2,3,6,7,11b-hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-ones and 2,3,6,7,12,12b-hexahydropyrimido[1′,6′:1,2]pyrido[3,4-b]indol-4(1H)-ones through their interaction with α,β-unsaturated carbonyl compounds. []

Ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate derivatives

Compound Description: This series of compounds was synthesized starting from ethyl 2-(3-acetyl-1H-indol-1-yl)acetate and evaluated for their antiviral activity against Marek's disease virus (MDV). [] This series incorporates various heterocyclic systems onto the indole moiety to explore structure-activity relationships. []

3-(4-Fluorophenyl)-1H-indoles substituted in the 1-position with 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl

Compound Description: This series of compounds was synthesized and investigated as selective, centrally acting serotonin 5-HT2 antagonists. [] Various substituents were introduced in the benzene part of the indole nucleus and the 1-position of the piperidine ring to explore structure-activity relationships. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: These two compounds belong to a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides that have been synthesized and characterized by X-ray single-crystal diffraction. [] The study focuses on understanding the structure of these molecules and their hydrogen-bonding patterns. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective high-affinity 7 nicotinic acetylcholine receptor (nAChR) agonist radioligand. [, ] Its binding characteristics have been extensively studied in rat and human brain. [, ]

Relevance: While this compound doesn't share any direct structural elements with 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide, it was selected for discussion because the paper discussing this compound also discusses [H]MLA (methyllycaconitine), a radioligand that is used to study the same target as 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide. This highlights the different approaches to developing ligands for the same receptor target. [, ]

4-(1H-Indol-3-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione

Compound Description: This compound, denoted as 4, is part of a series of indole-conjugated chromeno[b]pyridines synthesized using an eco-friendly approach. [] These compounds were evaluated for their anticancer activity against HepG2 and MDA-MD-231 cells. []

2-Pyrazolines (5–9) and 2-pyrazoline derivatives (13–15) bearing benzenesulfonamide moieties

Compound Description: These pyrazoline derivatives were synthesized from α,β-unsaturated ketones and evaluated for their antibacterial and antifungal activity. [] Compounds 13-15 specifically incorporate benzenesulfonamide moieties into their structure. []

N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity, displaying selectivity for ERAP1 over its paralogs ERAP2 and IRAP. [] It is considered a lead compound for developing novel therapeutics for autoimmune diseases. []

1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: This compound is another competitive inhibitor of ERAP1 aminopeptidase activity and also inhibits antigen presentation in a cellular assay. []

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3)

Compound Description: This compound is an allosteric activator of ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but a competitive inhibitor of its activity towards a nonamer peptide representative of physiological substrates. [] It also inhibits antigen presentation in a cellular assay and exhibits higher potency for an ERAP1 variant associated with increased risk of autoimmune disease. []

1-((3-(3-(1,9-Dihydropyrene-6-yl)-4-oxothiazolidin-2-yl)-1H-indol-1-yl)methyl)-3-phenylurea (Compound 10)

Compound Description: This compound is part of a series of acyclic nucleosides and their condensed pyrenyl derivatives containing indole moiety bearing -2-thiazolidinone. [] This series was synthesized and characterized, and their antimicrobial activity was evaluated using the agar disc diffusion method. []

N-[2-[[[3-(4′-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4′-methoxy-benzenesulfonamide phosphate (KN-93)

Compound Description: KN-93 is an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII) that has been used to study the role of this kinase in the expression of behavioral sensitization to cocaine. [, ]

3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl)-1H-pyrrole-2,5-dione (Bisindolylmaleimide I)

Compound Description: Bisindolylmaleimide I is a potent and selective inhibitor of protein kinase C (PKC). [, ] It has been widely used in research to study the role of PKC in various cellular processes.

1-[1-(2-Amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride (JI-101)

Compound Description: JI-101 is a novel orally active triple kinase inhibitor with potent anticancer activity. [] Its pharmacokinetics, tissue distribution, and metabolism have been studied in rats. []

4-(5-Fluoro-1H-indol-3-yl)piperidine-1-carboxylic acid [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]amide (Compound 5)

Compound Description: This compound is a potent 5-HT reuptake inhibitor with 5-HT1B/1D antagonistic activity. [] It was designed by coupling an indole derivative, known to inhibit 5-HT reuptake, to an aniline moiety, which is part of known 5-HT1B/1D ligands. []

E-4-(((1H-Indol-3-yl)methylene)amino)-N-(pyridine-2-yl)benzenesulfonamide

Compound Description: This compound is a novel acyclic bidentate compartmental ligand synthesized from indole-3-carbaldehyde and sulphapyridine. [] It has been used to prepare 3d-metal complexes that exhibit antibacterial activity. []

N-(3-Chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide

Compound Description: This compound is a sulfonamide derivative that is part of a combination pharmaceutical composition with antitumor activity. [] The composition includes irinotecan hydrochloride trihydrate, mitomycin C, 5-fluorouracil, cisplatin, gemcitabine hydrochloride, doxorubicin, taxol, and at least one other compound. []

Overview

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide is a complex organic compound that features a unique structure combining an indole moiety with a sulfonamide group. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in targeting various diseases through its interactions with biological systems.

Source

The compound is typically synthesized in laboratory settings, and its derivatives have been explored in various studies for their pharmacological properties. Research articles and patents provide insights into its synthesis, properties, and applications .

Classification

This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. The presence of the indole structure suggests potential applications in neuropharmacology and oncology.

Synthesis Analysis

Methods

The synthesis of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can be achieved through several chemical reactions involving key intermediates. A typical synthetic route involves the following steps:

  1. Formation of the Indole Derivative: The initial step often includes the synthesis of the indole structure, which can be achieved through cyclization reactions of appropriate precursors.
  2. Ureido Formation: The introduction of the ureido group is typically accomplished via reaction with isocyanates or amines in a controlled environment.
  3. Sulfonamide Coupling: The final step involves coupling the resulting intermediate with a sulfonamide group, which may require activation methods such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and time to yield high-purity products. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to monitor progress and confirm product identity .

Molecular Structure Analysis

Data

The compound's molecular formula is C17H20N4O3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 368.43 g/mol.

Chemical Reactions Analysis

Reactions

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides and ureas:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by electrophiles.
  • Hydrolysis: The ureido bond may be hydrolyzed under acidic or basic conditions.
  • Coupling Reactions: It can react with other electrophilic compounds to form more complex derivatives.

Technical Details

Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, controlling pH and temperature can significantly affect reaction pathways and product distributions .

Mechanism of Action

Process

The mechanism of action for compounds like 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide typically involves interaction with biological targets such as enzymes or receptors.

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation: The compound could modulate receptor activity, affecting signal transduction pathways associated with various diseases.

Data

Studies suggest that similar compounds exhibit activity against targets involved in cancer proliferation and bacterial infections, although specific data for this compound's mechanism may require further investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant Data or Analyses

Physical characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Biochemical Research: Used as a tool to study enzyme inhibition mechanisms or receptor interactions.
  • Pharmaceutical Development: Potential for formulation into therapeutic agents due to its unique structural features.

Research continues to explore its full range of biological activities and therapeutic potentials, making it a subject of interest in ongoing scientific investigations .

Properties

CAS Number

922992-28-7

Product Name

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea

Molecular Formula

C18H20N4O4S

Molecular Weight

388.44

InChI

InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23)

InChI Key

PWXYHURIFKBYGD-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.